![molecular formula C11H13NO3 B3379423 5-Nitro-4-phenylpentan-2-one CAS No. 1574-86-3](/img/structure/B3379423.png)
5-Nitro-4-phenylpentan-2-one
Overview
Description
Scientific Research Applications
Novel Cyclisation and Cyclofragmentation Reactions
5-Nitro-4-phenylpentan-2-one has been found to undergo unique cyclisation reactions. Tishkov et al. (2000) reported that it can be transformed into six-membered cyclic nitronates and subsequently into various derivatives through a process of silylation and cyclofragmentation, highlighting its potential in synthesizing complex organic compounds (Tishkov et al., 2000).
Enantioselective Synthesis
Szántó et al. (2008) synthesized several 4-aryl-5-nitro-pentan-2-ones, including 5-nitro-4-phenylpentan-2-one, using an enantioselective method. This demonstrates its use in creating chiral compounds, which are crucial in pharmaceuticals and other industries (Szántó et al., 2008).
Reaction with Formaldehyde and Primary Amines
Shakirov et al. (2005) explored the reaction of 5-nitropentan-2-one with methylamine and formaldehyde. This research opens avenues for the creation of novel compounds with potential applications in various fields (Shakirov et al., 2005).
Antimycobacterial Activity
Ş. Küçükgüzel et al. (1999) investigated compounds derived from 5-nitro-4-phenylpentan-2-one for their antimycobacterial activity. This suggests its potential in developing new treatments for bacterial infections (Ş. Küçükgüzel et al., 1999).
Synthesis of Functionalized Cyclohexanes
Yu et al. (2016) utilized 5-nitropentan-2-one in the construction of functionalized cyclohexane skeletons, emphasizing its role in synthesizing complex organic structures with multiple stereocenters (Yu et al., 2016).
properties
IUPAC Name |
5-nitro-4-phenylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACXQXSTHNYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-phenylpentan-2-one | |
CAS RN |
1574-86-3 | |
Record name | NSC218323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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